4-(difluoromethyl)-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(difluoromethyl)-3-methoxybenzoic acid” belongs to the class of organic compounds known as benzoic acids. These are aromatic compounds containing a benzene ring which bears at least one carboxyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, difluoromethylation processes have been studied extensively. These processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Chemical Reactions Analysis
Difluoromethylated compounds have been involved in various chemical reactions. For instance, metal-based methods can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Safety and Hazards
Future Directions
The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new difluoromethylation reagents . Future research may focus on further improving these methods and exploring their applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(difluoromethyl)-3-methoxybenzoic acid involves the introduction of a difluoromethyl group onto a 3-methoxybenzoic acid molecule.", "Starting Materials": [ "3-methoxybenzoic acid", "difluoromethyl bromide", "potassium carbonate", "acetone", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "The first step involves the preparation of the difluoromethylating agent by reacting difluoromethyl bromide with potassium carbonate in acetone to form potassium difluoromethylate.", "Next, 3-methoxybenzoic acid is reacted with the difluoromethylating agent in the presence of dimethylformamide and chloroform to form the desired product.", "The reaction mixture is then treated with sodium hydroxide to neutralize the acid and the product is extracted with chloroform.", "The chloroform extract is washed with water and dried over anhydrous sodium sulfate.", "The product is then purified by recrystallization from a suitable solvent." ] } | |
CAS No. |
1469882-43-6 |
Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.